Pyrido[4,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
Pyrido[4,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Mechanism of Action
Target of Action
Pyrido[4,3-d]pyrimidine-5-carboxylic acid is a derivative of the pyrido[2,3-d]pyrimidines class of compounds . Compounds of this class are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They are particularly noteworthy for their role as tyrosine kinase inhibitors and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, are involved in the synthesis of tetrahydropteroic acid derivatives .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its bioavailability.
Result of Action
It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, exhibit strong cytotoxicity at 100 µm . This suggests that this compound could potentially have similar cytotoxic effects.
Action Environment
It is known that the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . This suggests that the synthesis, and potentially the action, of this compound could be influenced by environmental factors such as temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[4,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrido[4,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Pyrido[4,3-d]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine-5-carboxylic acid can be compared with other similar compounds in the pyridopyrimidine family:
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.
Pyrido[3,4-d]pyrimidine: Studied for its anti-inflammatory effects.
Pyrido[3,2-d]pyrimidine: Investigated for its antimicrobial activities.
Properties
IUPAC Name |
pyrido[4,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)7-5-3-9-4-11-6(5)1-2-10-7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNLUQVWJLFABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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